Home > Products > Screening Compounds P111508 > 2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE -

2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Catalog Number: EVT-4518380
CAS Number:
Molecular Formula: C21H28N4O5S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy] butyric acid

  • Compound Description: This compound is a component of a combination drug composition for preventing and/or treating dyslipidemia, particularly hyper-LDL cholesterolemia. []
  • Relevance: This compound shares a 4-methoxyphenoxypropyl moiety with the target compound, 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide. []

(S)-trans-{4-[({2-[({1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butyric acid

  • Compound Description: Similar to the previous compound, this molecule is also part of a combination drug composition designed to address dyslipidemia and related conditions like hyper-LDL cholesterolemia. []
  • Relevance: While this compound does not share direct structural similarities with 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, its inclusion in the same drug composition suggests a potential functional relationship or shared mechanism of action within the context of dyslipidemia treatment. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

  • Compound Description: This compound exhibits potent gastrokinetic activity, comparable to the reference compound AS-4370, in stimulating gastric emptying in various animal models. Notably, it lacks dopamine D2 receptor antagonistic activity. []
  • Relevance: This compound and 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide both contain a morpholine ring system within their structures. []

4-Amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

  • Compound Description: This refers to a series of benzamide derivatives investigated for their gastrokinetic activity. Substitutions at the N-4 position of the morpholine ring influenced their potency in accelerating gastric emptying. []
  • Relevance: This series of compounds and 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide share a common structural motif of a morpholine ring directly attached to a propyl chain. []

N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide (AMTB)

  • Compound Description: AMTB is identified as a transient receptor potential (TRP) M8 inhibitor, used to investigate the role of TRP channels in endothelium-dependent relaxations induced by mild hypothermia. []
  • Relevance: While this compound does not have direct structural similarities to 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, both are involved in modulating physiological processes, albeit through different targets (TRP channels vs. unspecified target of the target compound). []

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

  • Compound Description: HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. It is used to investigate the role of TRPV4 in cell volume regulation, calcium signaling, and interactions with the aquaporin 4 (AQP4) water channel in retinal Müller glia. [, ]
  • Relevance: This compound and 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide share a morpholinylpropyl structural element. [, ]

(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411)

  • Compound Description: AM411 acts as a long-acting CB1 agonist. In chronic treatment studies, it induced tolerance to its own effects and cross-tolerance to specific drugs like methamphetamine and the dopamine D2 agonist R-(−)-NPA, suggesting an interplay between CB1 and dopamine signaling pathways. []
  • Relevance: While structurally distinct from 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, AM411's role in CB1 receptor research highlights the significance of exploring cannabinoid signaling in relation to the target compound's potential mechanisms of action. []

9β-(Hydroxymethyl)-3-(1-adamantyl)-hexahydrocannabinol (AM4054)

  • Compound Description: AM4054 is another CB1 agonist, demonstrating significant tolerance development upon chronic administration in behavioral studies. []
  • Relevance: Similar to AM411, although structurally different from 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, its function as a CB1 agonist emphasizes the relevance of investigating potential interactions or shared pathways with the target compound, especially considering the presence of morpholine, a common pharmacophore in CB1 ligands. []

(R)-(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212.2)

  • Compound Description: WIN55,212.2 is a potent and widely used cannabinoid receptor agonist, exhibiting affinity for both CB1 and CB2 receptors. It is often employed in research to investigate cannabinoid receptor signaling pathways and their physiological effects. [, , , , ]
  • Relevance: WIN55,212.2 and 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide share a morpholine ring in their structures, a feature often found in compounds interacting with cannabinoid receptors. [, , , , ]

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC, the primary psychoactive component of cannabis, acts as a partial agonist at both CB1 and CB2 receptors. [, ]
  • Relevance: Although structurally dissimilar to 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, Δ9-THC's interaction with cannabinoid receptors, especially CB1, underscores the importance of investigating the target compound's potential within the endocannabinoid system, given the presence of the morpholine group. [, ]

(R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide (Methanandamide)

  • Compound Description: Methanandamide is an endocannabinoid, meaning it is naturally produced in the body and acts as a signaling molecule at cannabinoid receptors, primarily CB1. []
  • Relevance: Though not structurally similar to 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, methanandamide's role as an endogenous CB1 ligand highlights the relevance of considering the target compound's potential interactions within the endocannabinoid system. []

5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a well-characterized selective antagonist of the CB1 receptor. It is frequently used in research to block the effects of CB1 receptor activation and to study the physiological roles of the endocannabinoid system. [, ]
  • Relevance: Although structurally different from 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, SR141716A's action as a CB1 antagonist makes it a valuable tool for investigating whether the target compound exhibits any activity at this receptor. [, ]

5-(4-Alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AM4113)

  • Compound Description: This compound is another CB1 antagonist. Chronic treatment with CB1 agonists led to enhanced sensitivity to AM4113's disruptive effects on behavior, suggesting a potential for CB1-related dependence. []
  • Relevance: While structurally distinct from 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, AM4113's function as a CB1 antagonist, coupled with the target compound's morpholine moiety, suggests the value of investigating whether the target compound might interact with CB1 receptors. []

(−)-cis-3-[2-hydroxyl-4-(1,1-dimethyl-heptyl)phenyl]-trans-4-[3-hydroxyl-propyl] cyclohexan-1-ol (CP55,940)

  • Compound Description: CP55,940 is a potent synthetic cannabinoid agonist, displaying high affinity for both CB1 and CB2 receptors. [, ]
  • Relevance: Although structurally different from 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide, CP55,940's ability to activate both CB1 and CB2 receptors makes it a useful comparator to assess the target compound's potential activity and selectivity at these receptors. [, ]

Properties

Product Name

2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

IUPAC Name

1-[[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

Molecular Formula

C21H28N4O5S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H28N4O5S/c1-27-16-3-5-17(6-4-16)29-15-18-7-8-19(30-18)20(26)23-24-21(31)22-9-2-10-25-11-13-28-14-12-25/h3-8H,2,9-15H2,1H3,(H,23,26)(H2,22,24,31)

InChI Key

PRAYOIUCRKZNAA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.